(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide is a chiral compound with potential applications in various fields of scientific research. This compound features a bromobenzyl group, an isopropyl group, and a butyramide backbone, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromobenzyl bromide and (S)-3-methyl-2-aminobutanoic acid.
Coupling Reaction: The 2-bromobenzyl bromide is reacted with (S)-3-methyl-2-aminobutanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like Dess-Martin periodinane or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiols, or other substituted benzyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
(S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. The bromobenzyl group can engage in halogen bonding with target proteins, while the amide and isopropyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl bromide: A precursor in the synthesis of (S)-2-Amino-N-(2-bromo-benzyl)-N-isopropyl-3-methyl-butyramide.
N-Benzyl-2-bromoacetamide: Shares structural similarities but differs in the position of the bromine atom and the nature of the amide group.
N-Isopropyl-3-methylbutanamide: Similar backbone but lacks the bromobenzyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both bromobenzyl and isopropyl groups, which confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-10(2)14(17)15(19)18(11(3)4)9-12-7-5-6-8-13(12)16/h5-8,10-11,14H,9,17H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGBDHKWZYXBQJ-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC=CC=C1Br)C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.